N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran and indole moieties, followed by their coupling and subsequent functionalization.
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Formation of Indole Moiety: The indole ring is often synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the best reaction conditions and catalysts. Additionally, continuous flow chemistry techniques can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and indole moieties, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Benzofuran-2-carboxylic acid and benzofuran-3-one are examples of compounds with similar structural features and applications.
Uniqueness
This compound is unique due to its combined benzofuran and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C23H18N2O5S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C23H18N2O5S/c1-12(26)21-13(2)30-19-9-7-14(11-17(19)21)24-31(28,29)20-10-8-18-22-15(20)5-4-6-16(22)23(27)25(18)3/h4-11,24H,1-3H3 |
InChI Key |
OAOJRDPTLMCJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)N(C5=O)C)C(=O)C |
Origin of Product |
United States |
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